![molecular formula C21H15F4N3O2S2 B2784037 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 687561-87-1](/img/structure/B2784037.png)
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H15F4N3O2S2 and its molecular weight is 481.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Analysis
The compound has been characterized through spectroscopic methods such as FT-IR and FT-Raman spectra. Studies using the density functional B3LYP method with the 6-311G++(d,p) basis set have provided insights into its equilibrium geometry, natural bond orbital calculations, and vibrational assignments. Intermolecular interactions were analyzed through Hirshfeld surfaces, revealing significant hydrogen bonding and weak intramolecular interactions. These structural insights are crucial for understanding the compound's reactivity and potential for modifications for specific applications (Mary et al., 2020).
Antiviral Applications
The antiviral potency of the compound, specifically against SARS-CoV-2, the virus responsible for COVID-19, has been investigated through molecular docking studies. The compound showed promising results by interacting with the SARS-CoV-2 protease, suggesting potential for development as a therapeutic agent against the virus. This application is particularly relevant in the search for effective treatments for COVID-19 and highlights the compound's potential in antiviral research (Mary et al., 2020).
Antitumor and Anticancer Applications
Derivatives of the compound have been synthesized and evaluated for their antitumor activity. These studies have identified several derivatives with potent anticancer properties, comparable to known anticancer drugs. The research underscores the compound's utility as a scaffold for developing new anticancer agents, offering potential pathways for treating various cancers (Hafez & El-Gazzar, 2017).
Herbicidal Activity
Investigations into the herbicidal activities of novel derivatives of the compound have shown effectiveness against dicotyledonous weeds. These studies are indicative of the compound's potential in agricultural applications, particularly in the development of new herbicides that can target specific weeds without affecting the crops (Wu et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
The compound’s molecular weight is 641.767 , which could influence its pharmacokinetic properties For instance, compounds with a high molecular weight often have lower absorption and distribution but may have longer half-lives.
properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3O2S2/c22-13-4-6-15(7-5-13)28-19(30)18-16(8-9-31-18)27-20(28)32-11-17(29)26-14-3-1-2-12(10-14)21(23,24)25/h1-7,10H,8-9,11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFWPKCQBMYKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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